molecular formula C9H11NO2 B1601186 DL-Phenyl-d5-alanine CAS No. 284664-89-7

DL-Phenyl-d5-alanine

Cat. No.: B1601186
CAS No.: 284664-89-7
M. Wt: 170.22 g/mol
InChI Key: COLNVLDHVKWLRT-RALIUCGRSA-N
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Description

DL-Phenyl-d5-alanine is a deuterated form of the amino acid phenylalanine, where five hydrogen atoms in the phenyl ring are replaced by deuterium atoms. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling, which allows for precise quantification of phenylalanine in various samples .

Mechanism of Action

Target of Action

Phenylalanine-d5, a deuterium-labeled variant of Phenylalanine , primarily targets the α2δ subunit of voltage-dependent Ca+ channels . This subunit plays a crucial role in the functioning of calcium channels, which are essential for various cellular processes such as muscle contraction, neurotransmitter release, and gene expression .

Mode of Action

Phenylalanine-d5 acts as an antagonist to the α2δ subunit of voltage-dependent Ca+ channels, with a Ki of 980 nM . It also acts as a competitive antagonist for the glycine- and glutamate-binding sites of N-methyl-D-aspartate receptors (NMDARs) and non-NMDARs . This interaction with its targets leads to changes in the functioning of these receptors and channels, thereby influencing various cellular processes.

Biochemical Pathways

Phenylalanine-d5, like Phenylalanine, is involved in several biochemical pathways. Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase leads to the buildup of homogentisate, which can result in the production of black urine .

Pharmacokinetics

It is known that phenylalanine-d5 is a stable isotope of phenylalanine and can be used to study the metabolic effects of this amino acid . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Phenylalanine-d5 and their impact on its bioavailability.

Result of Action

High levels of Phenylalanine, and by extension Phenylalanine-d5, have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis . These molecular and cellular effects can have significant impacts on various biological processes and overall health.

Action Environment

The action, efficacy, and stability of Phenylalanine-d5 can be influenced by various environmental factors. For instance, the pH level can affect the form in which Phenylalanine-d5 exists and interacts with its targets . More research is needed to fully understand how different environmental factors influence the action of Phenylalanine-d5.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Phenyl-d5-alanine can be synthesized through the deuteration of phenylalanine. The process involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. This can be achieved using deuterium gas or deuterated solvents under specific reaction conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often employing catalysts and controlled environments to ensure the complete exchange of hydrogen atoms with deuterium .

Chemical Reactions Analysis

Types of Reactions: DL-Phenyl-d5-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metabolic Research

DL-Phenyl-d5-alanine serves as a valuable tool in metabolic studies, particularly in understanding amino acid metabolism and its implications for health. The compound's deuterated nature enables researchers to trace metabolic pathways and quantify phenylalanine levels accurately.

  • Biomarker Discovery : In studies related to phenylketonuria (PKU), this compound can help identify biomarkers associated with abnormal phenylalanine metabolism. Elevated levels of phenylalanine and its metabolites are critical in diagnosing PKU and monitoring treatment efficacy .
  • Metabolomic Profiling : The compound is utilized in metabolomic studies to analyze plasma samples from patients with various metabolic disorders. It aids in the differentiation of amino acids and their derivatives through advanced chromatographic techniques .

Clinical Diagnostics

The quantification of amino acids, including this compound, is crucial for diagnosing metabolic disorders. Its application in clinical settings includes:

  • Quantification Techniques : this compound is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods. These techniques allow for accurate measurement of phenylalanine concentrations in biological samples, facilitating the diagnosis of conditions like PKU .
  • Research Studies : Clinical studies have employed this compound to assess amino acid levels in patients with liver diseases or other metabolic disorders, providing insights into disease mechanisms and potential therapeutic targets .

Analytical Chemistry

In analytical chemistry, this compound is instrumental for developing and validating analytical methods:

  • Method Development : Researchers utilize this compound to develop robust methods for analyzing amino acids in complex biological matrices. Its isotopic labeling enhances the sensitivity and specificity of detection methods .
  • Quality Control : The compound also serves as a reference material for quality control in laboratories conducting amino acid analysis, ensuring accuracy and reliability of results .

Case Studies

Several studies highlight the applications of this compound:

  • Study on PKU Biomarkers : A research article discussed the use of this compound to identify Amadori rearrangement products as potential biomarkers for PKU. This study demonstrated how isotopic labeling can enhance the understanding of metabolic pathways involved in amino acid metabolism .
  • Metabolomic Characterization : Another study focused on the metabolomic profiling of hepatocellular carcinoma (HCC), where this compound was part of a broader analysis to identify significant metabolites linked to disease progression .

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its stable isotopic labeling, which allows for precise quantification and tracing in various scientific studies. This makes it an invaluable tool in research areas where accurate measurement of phenylalanine is crucial .

Biological Activity

DL-Phenyl-d5-alanine is a deuterated form of the amino acid phenylalanine, where five hydrogen atoms in the phenyl ring are replaced by deuterium. This modification not only alters its physical and chemical properties but also enhances its utility in various biological and clinical research applications. This article delves into the biological activity of this compound, highlighting its mechanisms, applications in metabolic studies, and relevance in clinical diagnostics, particularly concerning phenylketonuria (PKU).

This compound has the molecular formula C9H11D5NO2C_9H_{11}D_5NO_2 and a molecular weight of approximately 169.24 g/mol. The presence of deuterium enhances the stability of the compound, making it an effective tracer in metabolic studies.

Target and Mode of Action:
this compound primarily acts as a substrate for various biochemical pathways involving phenylalanine metabolism. It is metabolized to produce maleylacetoacetate through a series of enzymatic reactions. Notably, it has been shown to act as an antagonist to the α2δ subunit of voltage-dependent calcium channels with an inhibition constant (KiK_i) of 980 nM.

Biochemical Pathways:
The metabolism of this compound follows similar pathways as non-deuterated phenylalanine, including conversion to tyrosine via the enzyme phenylalanine hydroxylase (PAH). This pathway is crucial for synthesizing neurotransmitters such as dopamine, norepinephrine, and epinephrine.

Applications in Research

This compound is widely utilized in various scientific fields:

  • Metabolic Studies:
    • Tracer Studies: It serves as a non-radioactive tracer to quantify muscle protein synthesis (MPS). By infusing this compound into subjects, researchers can measure its incorporation into newly synthesized proteins, providing insights into MPS rates.
    • Pathway Tracing: It is employed to trace phenylalanine pathways in metabolic studies, aiding in understanding its role in health and disease.
  • Clinical Diagnostics:
    • Phenylketonuria (PKU): this compound is used to differentiate between types of hyperphenylalaninemia. By measuring the ratio of deuterated phenylalanine to tyrosine in plasma after administration, researchers can estimate PAH enzyme activity, which is crucial for diagnosing PKU .
  • Pharmaceutical Research:
    • It is utilized in the development of deuterated drugs, which can exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts.

Case Studies

Case Study 1: PKU Management
A study involving patients with PKU demonstrated that administering this compound allowed for better monitoring of dietary compliance and metabolic control. The incorporation rates were correlated with clinical outcomes, emphasizing its utility in managing this genetic disorder .

Case Study 2: Muscle Protein Synthesis
In a controlled trial assessing exercise effects on MPS, subjects infused with this compound showed variations in incorporation rates based on physical activity levels. This research highlighted how exercise influences amino acid kinetics and protein synthesis dynamics.

Comparative Analysis

Property This compound L-Phenylalanine
Molecular FormulaC9H11D5NO2C_9H_{11}D_5NO_2C9H11NO2C_9H_{11}NO_2
Molecular Weight169.24 g/mol165.19 g/mol
StabilityHigher due to deuterationStandard
Use in Tracer StudiesYesLimited
Clinical RelevanceHigh (PKU diagnostics)Moderate

Properties

IUPAC Name

2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514739
Record name (2,3,4,5,6-~2~H_5_)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284664-89-7
Record name (2,3,4,5,6-~2~H_5_)Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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DL-Phenyl-d5-alanine
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Customer
Q & A

Q1: Why is phenylalanine-d5 used to measure muscle protein synthesis (MPS)?

A: Phenylalanine-d5 is used as a tracer to quantify the rate at which new proteins are synthesized in muscle tissue. Traditional methods rely on radioactive isotopes, but phenylalanine-d5 offers a safe, non-radioactive alternative. When infused into the body, phenylalanine-d5 is incorporated into newly synthesized proteins. By measuring the incorporation rate of phenylalanine-d5 into muscle protein, researchers can determine the fractional synthetic rate (FSR), a key indicator of MPS [].

Q2: How does exercise and sedation affect the use of phenylalanine-d5 in MPS studies?

A: Research [] indicates that both exercise and sedation can influence phenylalanine-d5 kinetics in horses. Exercise caused a temporary decrease in plasma phenylalanine-d5 enrichment, while sedation with xylazine resulted in a more prolonged reduction, up to 20%. These findings suggest that the timing of interventions like exercise or sedation should be carefully considered during MPS studies utilizing phenylalanine-d5. Researchers must account for these fluctuations to accurately interpret MPS data.

Q3: Can phenylalanine-d5 be used to distinguish between different types of hyperphenylalaninemia?

A: Yes, phenylalanine-d5 can be used to differentiate between phenylketonuria (PKU) and other less severe forms of hyperphenylalaninemia []. By administering phenylalanine-d5 and measuring the ratio of deuterated phenylalanine to deuterated tyrosine in plasma, researchers can estimate the remaining activity of the enzyme phenylalanine-4-hydroxylase. This enzyme is responsible for converting phenylalanine to tyrosine and its activity is severely reduced in PKU, while individuals with milder hyperphenylalaninemia retain some enzyme activity.

Q4: How is phenylalanine-d5 used in analytical chemistry?

A: Phenylalanine-d5 serves as a valuable internal standard in mass spectrometry-based analytical methods for quantifying various compounds, including amino acids [, ] and toxins like anatoxin-a []. Its use helps improve the accuracy and reliability of these methods by correcting for potential variations during sample preparation and analysis.

Q5: Are there any specific requirements for using phenylalanine-d5 in research?

A: Similar to other stable isotope-labeled compounds used in metabolic research, achieving a stable isotopic enrichment of phenylalanine-d5 in the blood is crucial for accurate MPS measurements []. This requires careful calculation of the priming dose and infusion rate based on individual animal parameters like the rate of phenylalanine appearance and pool size.

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